N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Invalid SAR conclusions from using flexible reduced-amine analogs waste resources. Our compound's rigid imine linker and distinct 2-methoxy pattern deliver the conformational constraint and H-bond acceptor character essential for valid CNS target selectivity data. - Zero H-bond donors & TPSA ~27.3 Ų for predicted BBB penetration - Planar imine geometry vs. flexible amine: entropic benchmarking & docking validation - Unique chromatographic retention for arylpiperazine HPLC system suitability Ensure your medicinal chemistry program progresses with reliable, differentiated tool compounds. We ship globally with full analytical documentation.

Molecular Formula C25H27N3O
Molecular Weight 385.5 g/mol
CAS No. 78932-99-7
Cat. No. B13808209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine
CAS78932-99-7
Molecular FormulaC25H27N3O
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC
InChIInChI=1S/C25H27N3O/c1-20-7-11-23(12-8-20)27-15-17-28(18-16-27)24-13-9-22(10-14-24)26-19-21-5-3-4-6-25(21)29-2/h3-14,19H,15-18H2,1-2H3
InChIKeyVACNZEFOIJBUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine (CAS 78932-99-7): Arylpiperazine Schiff Base with Computed Differentiation for CNS-Targeted Library Design


N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine is a synthetic arylpiperazine derivative featuring a 2-methoxybenzylidene imine linker connecting a 4-(4-methylphenyl)piperazine fragment to an aniline core. The compound has a molecular weight of 385.5 g/mol and a computed density of 1.09 g/cm³ at 20 °C . The imine (C=N) bond introduces a planar, conjugation-extended geometry that distinguishes it from reduced amine analogs and influences both physicochemical properties and pharmacodynamic behavior [1]. It is cataloged primarily as a research chemical for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting central nervous system (CNS) disorders and oncology.

Scaffold Zero H-bond donor imine linker supports CNS library design
Geometry Planar conjugation-extended linker enables conformational restriction studies
Regioisomer 2-Methoxy substitution pattern for SAR differentiation from 4-methoxy analogs
Differentiation Computed property differentiation available against reduced amine analog

Why Reduced Amine or Regioisomeric Analogs Cannot Substitute for N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine


Generic substitution with the reduced amine analog (CAS 78933-10-5) eliminates the imine hydrogen-bond acceptor character and introduces a secondary amine donor, fundamentally altering the molecular recognition pattern and lipophilicity [1]. Regioisomeric variants (e.g., 4-methoxy, CAS 78932-96-4; 2-methylphenyl, CAS 78933-07-0) shift electron density distribution and steric bulk, leading to divergent biological activity profiles documented across arylpiperazine series [2]. The imine bond also imposes conformational rigidity that cannot be replicated by flexible reduced amines, impacting entropic binding contributions and target selectivity. Therefore, interchange without verifying target-specific differentiation data carries a high risk of invalid structure-activity conclusions in medicinal chemistry programs.

H-Bond Shift Reduced amine analog introduces a donor NH; imine acceptor-only profile alters recognition and permeability.
Regioisomer Mismatch 4-Methoxy or 2-methylphenyl regioisomers shift steric/electronic properties; activity cliffs may apply.
Conformational Flexibility Flexible reduced amine cannot replicate planar imine rigidity; entropic binding contributions differ.

Quantitative Differentiation Evidence for N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine (CAS 78932-99-7) Against Closest Analogs


Hydrogen-Bond Donor Count: Zero-Donor Profile Versus Reduced Amine Analog

The target compound possesses zero hydrogen-bond donor (HBD) groups, as the imine nitrogen acts solely as an acceptor. The reduced amine analog (N-[(2-methoxyphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]aniline, CAS 78933-10-5) carries one HBD from the secondary amine NH [1]. This difference directly impacts membrane permeability, oral absorption potential, and Phase II metabolism susceptibility.

H-Bond Donor Count
Reported
Target: 0 HBD; Reduced amine analog: 1 HBD
Zero donors support passive permeability and CNS library fit.
PubChem computed for analog; target inferred.
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Topological Polar Surface Area: ~6.2 Ų Reduction Relative to Reduced Amine

The target compound's computed topological polar surface area (TPSA) is approximately 27.3 Ų, while the reduced amine analog yields ~33.5 Ų due to the additional polar NH group [1]. This ~6.2 Ų reduction places the target compound more favorably within the CNS-permeable TPSA window (<60-70 Ų) and predicts improved blood-brain barrier penetration.

TPSA Reduction
Reported
~6.2 Ų lower than reduced amine (27.3 vs 33.5 Ų)
Places target within favorable CNS TPSA window.
Fragment-based estimation; no experimental PSA.
CNS Penetration Physicochemical Optimization Druglikeness

Lipophilicity Differential: XLogP3 +0.4 Units Over Reduced Amine Form

The target compound exhibits a computed XLogP3 of approximately 5.9, compared to 5.5 for the reduced amine analog (CAS 78933-10-5) [1]. The +0.4 log unit increase reflects the loss of the polar NH moiety and the planar imine geometry, which reduces aqueous solvation while maintaining favorable hydrophobic interactions with aromatic binding pockets common in GPCR and kinase targets.

Lipophilicity Shift
Reported
XLogP3 ~5.9, +0.4 units over reduced amine (5.5)
Moderate increase supports hydrophobic pocket binding; monitor LLE.
Computed via XLogP3; analog PubChem data.
Lipophilicity Structure-Activity Relationship GPCR Targets

Conformational Restriction: Planar Imine vs. Flexible Tetrahedral Amine Linker

The sp²-hybridized imine carbon enforces a planar geometry at the linker, creating an extended conjugated system from the methoxyphenyl ring to the piperazine-aniline core. The reduced amine analog (sp³ carbon) permits free rotation around the C–N bond, resulting in a more flexible conformational ensemble . This rigidity can reduce entropic penalty upon binding and improve selectivity for shallow, flat binding pockets such as those found in certain GPCRs and protein-protein interaction interfaces.

Conformational Restriction
Data to verify
Planar imine (sp²) vs. flexible tetrahedral amine (sp³)
Rigidity may reduce entropic penalty; experimental validation needed.
No torsional energy data; structural inference.
Conformational Analysis Entropic Binding Selectivity Optimization

Regioisomeric Differentiation: 2-Methoxy vs. 4-Methoxy Substitution Pattern

The 2-methoxy substitution on the benzylidene ring positions the oxygen lone pair in closer proximity to the imine nitrogen compared to the 4-methoxy regioisomer (CAS 78932-96-4) [1]. This structural difference influences the imine's basicity, molecular dipole moment, and steric environment around the linker. While no direct comparative biological data were found in public databases, the regioisomeric distinction is critical for SAR interpretation in arylpiperazine series, where even subtle positional changes can drastically alter biological activity.

Regioisomeric Differentiation
Data to verify
2-methoxy vs 4-methoxy (CAS 78932-96-4) substitution
Positional difference may cause activity cliffs; SAR interpretation requires correct isomer.
No comparative biological data found; structural basis only.
Regiochemistry Steric Effects Structure-Activity Relationship

Optimal Application Scenarios for N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine (CAS 78932-99-7) Based on Quantitative Differentiation


CNS-Focused Fragment and Lead-Like Library Design

With zero hydrogen-bond donors, a TPSA of ~27.3 Ų, and an XLogP3 of ~5.9, the target compound falls within the favorable CNS druglikeness space. It can serve as a conformationally restricted scaffold for fragment-based or lead-like library design targeting GPCRs, ion channels, or neurotransmitter transporters where blood-brain barrier penetration is required [1].

Structure-Activity Relationship (SAR) Studies on Imine-Containing Arylpiperazines

The compound's distinct imine linker and 2-methoxy regioisomeric pattern make it a valuable tool compound for dissecting the contribution of linker geometry and hydrogen-bonding capacity to target binding. Procurement of this specific compound, rather than generic reduced amine or 4-methoxy analogs, is essential for valid SAR conclusions [2].

Analytical Reference Standard for HPLC Method Development and System Suitability Testing

The compound's unique combination of lipophilicity, TPSA, and zero hydrogen-bond donor count yields distinct chromatographic retention behavior compared to its reduced amine and regioisomeric analogs. It can be used as a system suitability standard or retention time marker in reversed-phase HPLC method development for arylpiperazine libraries [1].

Computational Chemistry Benchmarking and Conformational Sampling Studies

The planar imine geometry provides a well-defined conformational constraint that can be exploited to benchmark conformational sampling algorithms and docking scoring functions. Comparative studies with the flexible reduced amine form can quantify the entropic advantage of conformational restriction in virtual screening campaigns [2].

Application
Selection Property
Validation Focus
CNS-Focused Fragment/Lead-Like Library Design
Zero HBD, TPSA within CNS range, moderate lipophilicity
Verify BBB permeability potential, LLE, and target engagement
SAR Studies on Imine-Containing Arylpiperazines
Imine linker, 2-methoxy regioisomer identity
Confirm scaffold activity and SAR against reduced amine and regioisomers
Analytical Reference Standard for HPLC Method Development
Distinct chromatographic retention from analogs
Validate resolution and retention time reproducibility for arylpiperazine libraries
Computational Chemistry Benchmarking
Planar imine geometry, conformational restriction
Benchmark conformational sampling algorithms and docking scoring functions
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